molecular formula C12H17N3O3 B169343 Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate CAS No. 197092-43-6

Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate

Cat. No.: B169343
CAS No.: 197092-43-6
M. Wt: 251.28 g/mol
InChI Key: YWRWAKQWUBSUOG-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate: is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a tert-butyl group, a phenyl ring, and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate typically involves the following steps:

    Formation of the hydrazine derivative: This can be achieved by reacting 4-nitrophenylhydrazine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carbamate formation: The final step involves the formation of the carbamate linkage by reacting the intermediate with a suitable isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with varying degrees of oxidation.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry

Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its hydrazinecarbonyl moiety can interact with biological targets, making it a candidate for drug design and discovery.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[4-(aminocarbonyl)phenyl]carbamate: Similar structure but with an aminocarbonyl group instead of a hydrazinecarbonyl group.

    Tert-butyl N-[4-(methylcarbonyl)phenyl]carbamate: Contains a methylcarbonyl group instead of a hydrazinecarbonyl group.

    Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]urea: Similar structure but with a urea linkage instead of a carbamate linkage.

Uniqueness

Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of enzyme inhibitors and specialty materials.

Properties

IUPAC Name

tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-9-6-4-8(5-7-9)10(16)15-13/h4-7H,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWAKQWUBSUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628872
Record name tert-Butyl [4-(hydrazinecarbonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197092-43-6
Record name tert-Butyl [4-(hydrazinecarbonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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